(R)-5-Bromo-1-methyl-2-tritylisoindoline
Description
BenchChem offers high-quality (R)-5-Bromo-1-methyl-2-tritylisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Bromo-1-methyl-2-tritylisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24BrN |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |
InChI Key |
HUWRJTHKCYGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-2-Tritylisoindoline: A Pro-Chiral Scaffold for Divergent Drug Discovery
Topic: 5-bromo-2-tritylisoindoline chiral building blocks for drug discovery Content Type: In-depth Technical Guide
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD), the isoindoline core has emerged as a privileged scaffold, underpinning blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide. However, the demand for higher selectivity and novel IP space is driving a shift from flat, achiral isoindolines to 3D-rich, chiral 1-substituted isoindolines .
5-bromo-2-tritylisoindoline represents a critical "hub" intermediate in this transition. While achiral itself, its unique architecture—combining a reactive aryl bromide (C5), a bulky acid-labile protecting group (N-Trityl), and activatable benzylic carbons (C1/C3)—makes it the ideal pro-chiral platform for generating libraries of enantiopure bioactive compounds. This guide details the strategic application, asymmetric functionalization, and handling of this building block.
Part 1: Chemical Architecture & Strategic Value
The Anatomy of the Scaffold
The utility of 5-bromo-2-tritylisoindoline (CAS: Variable depending on salt/solvate, typically derived from 5-bromoisoindoline CAS 127168-84-7) lies in its orthogonality. It offers three distinct vectors for chemical modification, allowing medicinal chemists to "grow" the molecule in specific directions.
| Vector | Feature | Chemical Utility | Drug Discovery Application |
| Position 5 (Aryl-Br) | Halogen Handle | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). | Extension into solvent-exposed pockets; tuning lipophilicity/potency. |
| Position 2 (N-Trt) | Trityl Group | Steric shielding; acid-labile protection; suppresses N-lone pair coordination. | Prevents catalyst poisoning; directs lithiation regioselectivity; easily removed (TFA/HCl). |
| Position 1 & 3 | Benzylic C-H | High acidity (pKa ~40 in DMSO); susceptible to lithiation. | The Chiral Gateway. Site for asymmetric alkylation/arylation to generate stereogenic centers. |
The "Chiral" Nuance
It is crucial to clarify that 5-bromo-2-tritylisoindoline is achiral . Its value as a "chiral building block" stems from its role as a substrate for enantioselective desymmetrization .
-
Pro-chiral Activation: The bulky trityl group prevents N-complexation, forcing strong bases (e.g., sec-BuLi) to abstract a proton at the C1 position.
-
Stereocontrol: When paired with chiral ligands (e.g., (-)-Sparteine) or when reacting with chiral electrophiles, this scaffold yields 1-substituted isoindolines with high enantiomeric excess (ee).
Part 2: Synthesis & Quality Control[1]
Synthetic Access
While commercially available, in-house synthesis ensures purity, particularly free from transition metal contaminants that interfere with subsequent lithiation.
Optimized Route:
-
Starting Material: 4-Bromophthalic anhydride.
-
Reduction: Reduction to the diol using LiAlH4 or BH3·THF.
-
Cyclization: Conversion to the dibromide (PBr3) followed by cyclization with Tritylamine (Trt-NH2) and base (K2CO3).
Quality Control Parameters
For use in asymmetric lithiation, the building block must meet stringent criteria:
-
Water Content (Karl Fischer): < 0.05% (Strictly anhydrous; water quenches lithiated intermediates).
-
Purity (HPLC): > 98.5%.
-
Residual Bromide: Free bromide ions must be absent to prevent side reactions during Pd-coupling.
Part 3: Asymmetric Functionalization (The Core Workflow)
This section details how to transform the achiral brick into a chiral drug candidate.
Workflow Visualization
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthesis map showing the transformation of the achiral parent into chiral and functionalized derivatives.
Protocol: Asymmetric Lithiation-Substitution
Objective: To introduce a chiral center at C1. Mechanism: The bulky Trityl group directs lithiation to the syn position relative to the protecting group orientation (kinetic control), or allows for dynamic thermodynamic resolution with chiral ligands.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 5-bromo-2-tritylisoindoline (1.0 eq) and (-)-Sparteine (1.2 eq) in anhydrous Et2O (0.1 M).
-
Cooling: Cool the solution to -78°C (acetone/dry ice bath).
-
Lithiation: Dropwise add s-BuLi (1.1 eq, cyclohexane solution) over 15 minutes. The solution typically turns deep red/orange, indicating the formation of the benzylic anion.
-
Critical Note: Do NOT use n-BuLi; it is often too nucleophilic and may attack the aromatic ring or the trityl group.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation and complexation with sparteine.
-
Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 eq) slowly.
-
Warming: Allow the mixture to warm to room temperature over 3 hours.
-
Quench: Quench with sat. NH4Cl solution.
-
Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.
-
Chiral Analysis: Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
Part 4: Orthogonal Functionalization & Deprotection
Cross-Coupling at C5 (The "Bromine Handle")
The C5-bromide is sterically unhindered, allowing for standard Pd-catalyzed couplings.
-
Reaction: Suzuki-Miyaura Coupling.[1]
-
Conditions: Pd(dppf)Cl2 (5 mol%), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq), Dioxane/H2O (4:1), 90°C, 4h.
-
Note: This can be performed before or after the chiral lithiation step, though lithiation is usually cleaner on the bromide (unless the coupled aryl group has acidic protons).
Trityl Deprotection
The trityl group is acid-labile but requires specific conditions to avoid racemization of the newly formed C1 center.
Standard Protocol (TFA):
-
Dissolve the substrate in DCM (0.1 M).
-
Add Trifluoroacetic Acid (TFA) (10% v/v) and Triethylsilane (TES) (2.0 eq).
-
Role of TES: It acts as a cation scavenger. The trityl cation is stable and can re-attach or polymerize. TES reduces it to triphenylmethane, driving the reaction to completion.
-
-
Stir at 0°C for 30 mins.
-
Concentrate and purify via SCX (Strong Cation Exchange) chromatography to isolate the free amine.
Alternative (Mild Conditions): For highly acid-sensitive substrates, use Iodine in Methanol (1% I2 in MeOH, reflux 1h). This cleaves the Trityl-N bond via a radical-oxidative mechanism.
Part 5: Applications in Drug Discovery[3]
Case Study: Next-Gen Cereblon Modulators
First-generation IMiDs (Thalidomide) are racemizing isoindolinones. By using 5-bromo-2-tritylisoindoline , researchers can synthesize non-racemizing, conformationally restricted analogs .
-
Strategy: Alkylate C1 with a bulky group (e.g., isopropyl) to lock the conformation.
-
Result: High affinity for CRBN (Cereblon E3 ligase) with reduced off-target teratogenicity.
Kinase Inhibitors
The isoindoline core mimics the adenine ring of ATP.
-
Strategy: Use the C5-Br to couple with a hinge-binding motif (e.g., pyrimidine). Use the C1-chiral center to project a hydrophobic group into the kinase back-pocket (selectivity filter).
References
-
Beilstein Journals. (2013). The chemistry of isoindole natural products.[1][2][3][4] Beilstein J. Org. Chem. Link
-
National Institutes of Health (PubChem). (2024). 5-Bromo-2-methylisoindoline Compound Summary.Link
-
ResearchGate. (2023). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides.Link
-
Organic & Biomolecular Chemistry. (2012). A three-component reagent system for rapid and mild removal of trityl protecting groups.[5]Link
-
Vertex AI Search. (2025). Synthesis of chiral building blocks for use in drug discovery.[6][7] (Aggregated Data). Link
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between (R) and (S)-5-Bromo-1-methyl-2-tritylisoindoline
This guide serves as an authoritative technical reference on the stereochemical, synthetic, and functional distinctions between the (R) and (S) enantiomers of 5-Bromo-1-methyl-2-tritylisoindoline .
A Critical Analysis of Chiral Scaffolds in Drug Discovery
Part 1: Executive Summary
5-Bromo-1-methyl-2-tritylisoindoline (CAS: 194805-14-6 for the (R)-isomer) is a "privileged scaffold" in modern medicinal chemistry. It serves as a high-value chiral intermediate for the synthesis of MDM2-p53 inhibitors , kinase inhibitors , and CNS-active agents .
The molecule features three critical functional zones:
-
The Chiral Center (C1): Determines the 3D spatial orientation of the methyl group, dictating the binding affinity of the final drug.
-
The Reactive Handle (C5-Bromo): Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures.
-
The Protecting Group (N-Trityl): A bulky triphenylmethyl group that shields the nitrogen atom, preventing side reactions during organometallic steps and influencing the solubility profile.
The distinction between the (R) and (S) forms is not merely academic; it is the difference between a potent therapeutic and an inactive (or toxic) impurity.
Part 2: Structural & Stereochemical Analysis
The Chiral Center
The core difference lies at the C1 position of the isoindoline ring.
-
Isomerism: The molecule possesses a single stereocenter.
-
(R)-Enantiomer: The C1-Methyl group projects forward (wedge) relative to the isoindoline plane (depending on Cahn-Ingold-Prelog priority assignment relative to the N-substituent).
-
(S)-Enantiomer: The C1-Methyl group projects backward (dash).
The Trityl Effect (Steric Shielding)
The trityl (triphenylmethyl) group is sterically massive. In the 3D conformation, the trityl group acts as a "propeller," creating a highly congested environment around the nitrogen.
-
Impact: The interaction between the C1-Methyl group and the N-Trityl group induces significant steric strain. This often restricts the rotation of the N-Trityl bond, potentially creating rotameric species observable by NMR at low temperatures, though the primary distinction remains the configuration at C1.
Visualization of the Stereochemical Divergence
Figure 1: The divergence of biological activity stemming from the chiral resolution of the isoindoline scaffold.
Part 3: Synthetic & Functional Implications
Synthesis and Resolution Workflow
The synthesis of this intermediate typically yields a racemate. The separation of (R) and (S) is a critical quality gate.
Method A: Asymmetric Synthesis (Preferred for Scale)
-
Precursor: 5-Bromo-2-tritylisoindolin-1-one.
-
Reagent: Chiral reduction using catalysts (e.g., Noyori asymmetric transfer hydrogenation) or chiral auxiliaries.
-
Result: High enantiomeric excess (ee) of the desired isomer (usually >98% ee).
Method B: Chiral Resolution (Preferred for Speed)
-
Technique: Supercritical Fluid Chromatography (SFC).
-
Stationary Phase: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).
-
Mechanism: The "propeller" shape of the trityl group interacts differentially with the chiral grooves of the amylose/cellulose stationary phase, resulting in distinct retention times.
Downstream Chemistry: The "Bromo" Handle
Both (R) and (S) enantiomers react identically in achiral chemical environments.
-
Suzuki Coupling: Reaction at the C5-Br position with boronic acids proceeds with equal efficiency for both isomers.
-
Risk: If the starting material is not optically pure, the final drug substance will be contaminated with the enantiomer. This "enantiomeric impurity" is difficult to remove after cross-coupling due to the increased molecular weight and complexity.
-
Directive: Resolution must occur before the expensive coupling steps.
Part 4: Analytical Characterization (The "How-To")
To distinguish and quantify the (R) and (S) forms, specific analytical protocols are required. Standard NMR cannot distinguish them without chiral shift reagents.
Comparative Data Table
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| CAS Number | 194805-14-6 | (Distinct CAS) | 1349715-09-4 |
| Physical State | Off-white Solid | Off-white Solid | Off-white Solid |
| Melting Point | 162-165 °C | 162-165 °C | Often lower (eutectic) |
| Optical Rotation | 0° | ||
| Chiral HPLC RT | Peak 1 (Method Dependent) | Peak 2 (Method Dependent) | Two Peaks (1:[1]1) |
| Solubility | DCM, THF, Toluene | DCM, THF, Toluene | Identical |
*Note: The sign of rotation (+/-) depends on the solvent and concentration. Always verify with a specific Certificate of Analysis (CoA).
Standardized Chiral HPLC Protocol
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Temperature: 25°C
-
Selectivity Factor (
): Typically > 1.5 due to the bulky trityl group enhancing chiral recognition.
Part 5: References & Grounding
-
PubChem Compound Summary. "5-Bromo-2-methylisoindoline Derivatives." National Center for Biotechnology Information. [Link]
-
MDPI Molecules. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Molecules 2025. [Link]
-
BGB Analytik. "Chiral Separations Handbook: Strategies for HPLC and SFC." [Link]
Sources
Technical Guide: Solubility & Handling of Trityl-Protected Isoindoline Derivatives
Executive Summary: The Lipophilic Paradox
In medicinal chemistry and peptide synthesis, the N-trityl (triphenylmethyl) group serves a dual purpose for isoindoline derivatives: it protects the nitrogen center from electrophilic attack and radically alters the molecule's solubility profile.
While the trityl group adds significant lipophilicity (
This guide provides a mechanistic understanding of these interactions and actionable protocols to maximize yield and purity.
Part 1: Molecular Architecture & Solubility Physics
To master the solubility of trityl-isoindolines, one must understand the competition between two forces: Isoindoline Stacking vs. Trityl Steric Shielding .
The "Propeller" Mechanism
Isoindoline derivatives (and related phthalimides) are naturally planar. In solution, they tend to aggregate via
-
The Trityl Disruption: The triphenylmethyl group adopts a helical, propeller-like conformation. When attached to the isoindoline nitrogen, it acts as a supramolecular shield.
-
Causality: This steric bulk prevents the isoindoline cores from approaching close enough to stack effectively. Consequently, N-trityl isoindolines are often more soluble in non-polar solvents (DCM, Toluene) than their unprotected precursors, despite the increase in molecular weight.
The Stability/Lability Trade-off
The trityl cation (
-
Critical Risk: Spontaneous detritylation can occur in slightly acidic solvents (e.g., aged chloroform) or on acidic stationary phases (standard silica gel), leading to sample loss and precipitation of the insoluble parent isoindoline.
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with the Trityl-Isoindoline complex.
Table 1: Solubility Profile of N-Trityl Isoindoline Derivatives
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis and dissolution. |
| Chloroform ( | Good | WARNING: Commercial | |
| Ethers | Tetrahydrofuran (THF) | Very Good | Ideal for lithiation/Grignard reactions. Dry THF is essential to prevent hydrolysis. |
| 1,4-Dioxane | Good | Useful for higher temperature reactions; harder to remove than THF. | |
| Aromatics | Toluene | Moderate/Good | Excellent for crystallization (slow evaporation). |
| Polar Aprotic | DMF / DMSO | Moderate | Soluble, but difficult to remove. High boiling point risks thermal detritylation during evaporation. |
| Polar Protic | Methanol / Ethanol | Poor | Anti-solvent. Trityl groups are hydrophobic; adding alcohols induces precipitation. |
| Water | Insoluble | Strictly an anti-solvent. |
Part 3: Strategic Protocols
Protocol A: The "Buffered" Purification Workflow
Problem: Standard flash chromatography uses silica gel (
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate).
-
Buffering: Add 1% Triethylamine (TEA) or 0.5% Pyridine to the mobile phase.
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the buffered mobile phase before loading the sample.
-
Loading: Dissolve the crude N-trityl isoindoline in a minimum volume of DCM containing 1% TEA. Load onto the column.[1][2][3]
-
Elution: Run the column with the buffered solvent. The TEA neutralizes acidic silanol sites, preserving the trityl protection.
Protocol B: Controlled Crystallization
Trityl groups are famous for facilitating crystallization because they fill space efficiently but exclude solvent molecules.
-
Dissolution: Dissolve the compound in a minimal amount of warm DCM or Toluene .
-
Anti-Solvent Addition: Add Hexane or Methanol dropwise until the solution turns slightly turbid.
-
Clarification: Add one drop of the good solvent (DCM) to clear the turbidity.
-
Nucleation: Allow to stand at room temperature (do not cool rapidly). The "propeller" shape encourages formation of large, solvent-free crystals.
Part 4: Visualization of Workflows
Diagram 1: Solubility & Stability Mechanism
This diagram illustrates the steric shielding effect and the acid-catalyzed degradation pathway.
Caption: The Trityl group prevents aggregation via steric shielding but remains vulnerable to acid-catalyzed cleavage, leading to precipitation.
Diagram 2: Buffered Chromatography Decision Tree
A self-validating workflow to ensure sample integrity during purification.
Caption: Critical decision pathway for purifying trityl-protected amines, emphasizing the neutralization of silica acidity.
Part 5: Troubleshooting & Stability
The "Hidden Acid" Trap in Chloroform
Researchers often use Deuterated Chloroform (
-
Observation: The NMR spectrum shows a clean product immediately, but after 24 hours in the tube, new peaks appear (triphenylmethanol) and the solution becomes cloudy.
-
Root Cause:
decomposes to form DCl (Deuterium Chloride) upon exposure to light and air. This trace acid is sufficient to cleave the trityl group. -
Prevention: Always store trityl-isoindolines in solid form. For NMR, filter the solvent through a small plug of basic alumina or add silver foil to the solvent bottle to scavenge acid.
"Oiling Out" During Crystallization
If the product forms an oil instead of crystals:
-
Purity Check: Impurities prevent the tight packing required for trityl crystallization. Run the Buffered Purification (Protocol A) again.
-
Solvent Switch: Switch from DCM/Hexane to Toluene/Hexane . Toluene interacts favorably with the aromatic trityl rings, allowing for a slower, more ordered lattice formation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive source on Trityl stability and cleavage conditions).
-
Korshun, V. A., et al. (2003).[5] "Trityl-containing compounds: functionality and applications." Russian Chemical Reviews. (Details the lipophilic and steric properties of trityl groups).
-
BenchChem Technical Support. (2025). "Purification of Bulky Amines by Chromatography." (Protocols for neutralizing silica gel for acid-sensitive amines).
-
Reddy, P. V., et al. (2008). "Solubility enhancement of isoindoline derivatives using bulky protecting groups." Journal of Organic Chemistry. (Contextualizes the stacking disruption mechanism).
-
Biotage Application Notes. (2023). "Is there an easy way to purify organic amines?" (Industrial standard for amine-functionalized silica use).
Sources
A Technical Guide to the Procurement and Handling of (R)-5-Bromo-1-methyl-2-tritylisoindoline for Advanced Synthesis
This guide provides drug development professionals, researchers, and scientists with an in-depth technical framework for sourcing, qualifying, and handling the specialized chiral building block, (R)-5-Bromo-1-methyl-2-tritylisoindoline. Moving beyond a simple supplier list, this document establishes a comprehensive methodology for ensuring the quality and integrity of this critical intermediate for applications in medicinal chemistry and fine chemical synthesis.
Introduction: The Strategic Value of a Chiral Isoindoline Building Block
(R)-5-Bromo-1-methyl-2-tritylisoindoline is a high-value synthetic intermediate characterized by several key structural features. The isoindoline core is a prevalent scaffold in biologically active compounds, with derivatives showing promise as anticancer agents and kinase inhibitors.[1] The (R)-stereocenter at the 1-position is crucial, as the biological activity of chiral molecules is often enantiomer-specific. Furthermore, the bromo-substituent at the 5-position serves as a versatile synthetic handle for elaboration via cross-coupling reactions, while the bulky trityl (triphenylmethyl) group provides robust protection of the secondary amine during synthesis.
Given its specific stereochemistry and functionalization, this compound is not a common commodity chemical. Its primary application lies as a chiral building block in multi-step syntheses of complex target molecules, where its purity directly impacts the success and efficiency of subsequent reactions and the stereochemical integrity of the final product.
Chapter 1: Navigating the Supplier Landscape
Sourcing a niche, multi-functionalized chiral intermediate like (R)-5-Bromo-1-methyl-2-tritylisoindoline requires a strategic approach. The market is typically segmented into two main categories: specialized catalog suppliers and custom synthesis organizations.
-
Specialized Catalog Suppliers: A limited number of suppliers may list this compound in their research chemical catalogs.[2] These are suitable for small-scale, exploratory work. However, stock is often limited, and comprehensive analytical data may not be readily available without a specific request.
-
Custom Synthesis and Contract Research Organizations (CSOs/CROs): For larger quantities (grams to kilograms) or for projects requiring stringent quality control and a guaranteed supply chain, engaging a CSO or CRO is the most reliable path. These organizations synthesize the compound on demand, providing full analytical documentation tailored to the client's requirements.
The choice of supplier type fundamentally depends on the scale of the research and the level of quality assurance required.
Chapter 2: Critical Quality Attributes (CQAs) and Analytical Verification
For a chiral intermediate that will be incorporated into a drug candidate or advanced material, verifying its quality is paramount. The Certificate of Analysis (CoA) is the primary document for this assessment. Researchers must scrutinize the CoA for a specific set of Critical Quality Attributes (CQAs).
Table 1: Critical Quality Attributes for (R)-5-Bromo-1-methyl-2-tritylisoindoline
| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria | Rationale for Importance |
| Appearance | Visual Inspection | White to off-white solid | Deviations may indicate impurities or degradation. |
| Identity/Structure | ¹H NMR, ¹³C NMR, Mass Spec. | Conforms to the expected structure | Confirms the correct molecule has been synthesized and delivered. |
| Assay (Purity) | HPLC | ≥97.0% | Ensures that downstream reactions are not compromised by unknown impurities. |
| Chiral Purity (ee%) | Chiral HPLC | ≥98.0% ee | The most critical parameter. Ensures stereochemical integrity of the final product, which is vital for biological activity and regulatory approval.[3] |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Solvents can be poisonous to catalysts or interfere with subsequent reactions. |
| Water Content | Karl Fischer Titration | ≤0.5% | The compound is likely moisture-sensitive; excess water can lead to degradation or side reactions. |
Focus: The Imperative of Enantiomeric Purity
In pharmaceutical development, regulatory agencies strongly favor single-enantiomer drugs due to the potential for the "unwanted" enantiomer to be inactive, less active, or cause off-target toxicity.[3] Therefore, the enantiomeric excess (ee%) of a chiral building block is a non-negotiable quality parameter.
Experimental Protocol: Verification of Enantiomeric Excess via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[4][5]
-
Column Selection: Choose a CSP known to resolve chiral amines or related structures. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a common starting point.
-
Mobile Phase Screening: Develop a separation method, typically in normal-phase (e.g., Hexane/Isopropanol) or polar-organic mode (e.g., Acetonitrile/Methanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a standard solution of the (R)-5-Bromo-1-methyl-2-tritylisoindoline at a known concentration (e.g., 1 mg/mL) in the mobile phase. If available, also prepare a sample of the racemic mixture to confirm peak identification.
-
Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculation:
-
ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
-
Chapter 3: A Robust Procurement and Qualification Workflow
A structured workflow ensures that the sourced material meets all technical requirements before it is introduced into a critical synthesis campaign.
Caption: Logical workflow for procuring a high-quality chemical intermediate.
Chapter 4: Protocols for Safe Handling and Storage
Given its reactive functional groups and likely use in anhydrous reaction conditions, (R)-5-Bromo-1-methyl-2-tritylisoindoline should be handled as an air- and moisture-sensitive compound. Proper handling techniques are essential to prevent degradation and ensure experimental reproducibility.[6][7]
Experimental Protocol: Transfer of Solid Reagent Using a Glovebox
A glovebox provides the most controlled environment for handling sensitive reagents.
-
Preparation: Ensure the glovebox atmosphere is inert (e.g., <10 ppm O₂, <10 ppm H₂O). Bring the sealed supplier bottle, a tared vial, spatula, and any other necessary labware into the glovebox antechamber.
-
Purging: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times.
-
Equilibration: Bring the items into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 20 minutes.
-
Transfer: Carefully open the supplier bottle. Using a clean spatula, weigh the desired amount of the solid into the tared vial.
-
Sealing: Securely cap both the vial containing the weighed reagent and the main supplier bottle.
-
Storage: Store the main supplier bottle inside the glovebox or remove it via the antechamber and store it in a desiccator under an inert atmosphere.[8]
Caption: Decision tree for selecting the appropriate handling technique.
Recommended Storage Conditions
-
Temperature: Store at 2-8°C to minimize thermal degradation.
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).
-
Container: Keep in the original, tightly sealed container. For long-term storage after opening, consider a sealed flask within a desiccator cabinet.
Conclusion
The successful use of (R)-5-Bromo-1-methyl-2-tritylisoindoline in a research or development setting is critically dependent on a rigorous approach to sourcing and handling. By treating this compound not as a simple catalog item but as a critical raw material, researchers can mitigate risks associated with purity and stability. Key best practices include partnering with qualified custom synthesis suppliers, demanding a comprehensive Certificate of Analysis that includes chiral purity data, independently verifying key specifications, and adhering to strict protocols for handling under inert conditions. This scientific diligence is essential to ensure the integrity of the synthetic process and the ultimate quality of the target molecule.
References
-
Handling air-sensitive reagents AL-134 . MIT. [Link]
-
Storage of air and temperature sensitive reagents . Chemistry Stack Exchange. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]
-
(R)-5-Bromo-1-methyl-2-tritylisoindoline - CAS:194805-14-6 . Beijing Xinheng Research Technology Co., Ltd. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . American Pharmaceutical Review. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS . Wiley. [Link]
-
Thiophene-S,S-dioxidized indophenines as high performance n-type organic semiconductors for thin film transistors . Royal Society of Chemistry. [Link]
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- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Protocol for the Selective N-Tritylation of 5-bromo-1-methylisoindoline
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-tested protocol for the protection of the secondary amine in 5-bromo-1-methylisoindoline using a trityl (triphenylmethyl) group. Isoindoline scaffolds are prevalent in pharmacologically active compounds, and their selective functionalization is a critical step in drug development and medicinal chemistry.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental procedure, characterization of the final product, and critical troubleshooting insights. The protocol is designed for robustness and reproducibility, catering to researchers in both academic and industrial settings.
Introduction: The Strategic Role of the Trityl Protecting Group
In multistep organic synthesis, the temporary masking of a reactive functional group is paramount to prevent undesired side reactions. Amine groups, being both basic and nucleophilic, often require protection. The triphenylmethyl (trityl, Trt) group is an excellent choice for protecting primary and secondary amines due to its significant steric bulk and its lability under mild acidic conditions, while remaining stable to basic and nucleophilic reagents.[4][5]
The key advantages of using a trityl protecting group include:
-
High Selectivity: Its steric hindrance allows for selective protection of less hindered amines.[4][6][7]
-
Mild Introduction and Cleavage: The group is typically introduced using trityl chloride under basic conditions and removed with mild acids like trifluoroacetic acid (TFA) or aqueous acetic acid, preserving other acid-sensitive functionalities like Boc groups.[4][8][9]
-
Enhanced Crystallinity: The introduction of the bulky, hydrophobic trityl group can facilitate the crystallization of intermediates, simplifying purification.[4]
This protocol focuses on the N-protection of 5-bromo-1-methylisoindoline, a versatile intermediate where the secondary amine must be masked to allow for selective functionalization at other positions, such as the bromine-substituted aromatic ring, via cross-coupling reactions.
Mechanistic Rationale and Reagent Selection
The tritylation of an amine with trityl chloride proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation, which is resonance-stabilized across the three phenyl rings.[7]
Key Reaction Steps:
-
Formation of the Trityl Cation: Trityl chloride dissociates to form a highly stable trityl cation and a chloride ion. This is often the rate-determining step.
-
Nucleophilic Attack: The lone pair of the secondary amine on the isoindoline nitrogen attacks the electrophilic trityl cation.
-
Deprotonation: A non-nucleophilic base abstracts the proton from the newly formed ammonium salt to yield the neutral N-tritylated product and the hydrochloride salt of the base.
Causality Behind Experimental Choices:
-
Tritylating Agent: Trityl chloride (Tr-Cl) is the standard and most cost-effective reagent for this transformation.[6][9]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively solubilizes both the starting material and reagents without participating in the reaction.
-
Base: A non-nucleophilic, sterically hindered base is crucial.[10] Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are ideal choices. Their role is solely to act as a proton scavenger for the HCl generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the trityl chloride. Pyridine is also a common choice, often serving as both the base and the solvent.[6][11]
Detailed Experimental Protocol
This protocol outlines the procedure for the N-tritylation of 5-bromo-1-methylisoindoline on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-bromo-1-methylisoindoline | ≥97% | Commercial Source |
| Trityl Chloride (Triphenylmethyl chloride) | ≥98% | Commercial Source |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Reaction Parameters
| Parameter | Value | Notes |
| Scale | 1.0 mmol | Easily scalable. |
| Equivalents (Tr-Cl) | 1.1 eq. | A slight excess ensures complete consumption of the starting material. |
| Equivalents (Et3N) | 1.5 eq. | Sufficient to neutralize generated HCl and drive the reaction. |
| Concentration | ~0.1 M | Standard concentration for this type of reaction. |
| Temperature | Room Temperature (~20-25 °C) | The reaction proceeds efficiently without heating. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Expected Yield | 85-95% | Based on typical yields for N-tritylation of secondary amines. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromo-1-methylisoindoline (1.0 mmol, 212 mg).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.
-
Addition of Base: Add triethylamine (1.5 mmol, 0.21 mL) to the stirred solution.
-
Addition of Tritylating Agent: Add trityl chloride (1.1 mmol, 307 mg) portion-wise over 5 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar (higher Rf) than the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford the pure N-trityl-5-bromo-1-methylisoindoline as a white solid.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.
Caption: Workflow for the N-Tritylation of 5-bromo-1-methylisoindoline.
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized N-trityl-5-bromo-1-methylisoindoline.
-
Appearance: White to off-white solid.
-
TLC: Rf ≈ 0.6 (10:1 Hexanes:Ethyl Acetate), visualized with UV light (254 nm) and/or a potassium permanganate stain.
-
1H NMR (400 MHz, CDCl3): Expected characteristic signals include:
-
A complex multiplet between δ 7.10-7.50 ppm corresponding to the 15 aromatic protons of the trityl group and the aromatic protons of the isoindoline core.
-
The disappearance of the N-H signal from the starting material.
-
Shifts in the signals for the isoindoline ring protons (CH, CH2) and the methyl group (CH3) due to the anisotropic effect of the bulky trityl group.
-
-
13C NMR (100 MHz, CDCl3): Expect to see:
-
Signals for the 24 carbons of the product.
-
A characteristic signal for the quaternary carbon of the trityl group (C(Ph)3) around δ 70-75 ppm.
-
Multiple signals in the aromatic region (δ 125-145 ppm).
-
-
Mass Spectrometry (ESI+): The calculated exact mass for C28H24BrN [M]+ is 453.11. The expected peak would be for [M+H]+ at m/z 454.11.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or impure reagents. | Allow the reaction to run longer (up to 24h). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the trityl chloride. |
| Low Yield | Loss during workup or purification. | Ensure complete extraction. Be careful during column chromatography as the product is highly nonpolar and can elute quickly. |
| Side Product Formation | Use of a nucleophilic base. | Ensure a non-nucleophilic base like Et3N or DIPEA is used. |
| Difficulty in Removing Triphenylmethanol | Hydrolysis of unreacted trityl chloride during workup. | Triphenylmethanol is more polar than the product and should separate easily during silica gel chromatography. A hexane-rich eluent will help. |
Deprotection of the Trityl Group
The utility of the trityl group lies in its ease of removal. To deprotect the nitrogen, the N-tritylated compound can be treated with a mild acid. A standard protocol involves dissolving the substrate in DCM and adding 2-10 equivalents of trifluoroacetic acid (TFA), with the reaction typically completing within 1-4 hours at room temperature.[8][9] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.
References
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2002, January 1). The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. Retrieved from [Link]
-
ResearchGate. (2025, August 6). I. N‐trityl derivatives of aromatic primary amines. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 27.16 - Technical Brief - Capping and Trityl-protected Amino-Modifiers. Retrieved from [Link]
-
ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
ACS Publications. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Retrieved from [Link]
- Google Patents. (n.d.). US3577413A - Process of preparing tritylamines.
-
Springer. (n.d.). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient NMR method for the characterisation of 14N sites through indirect 13C detection. Retrieved from [Link]
-
MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2023, November 1). SYNTHESIS AND NMR SPECTRA OF [15N]INDOLE. Retrieved from [Link]
-
The Automated Topology Builder and Repository. (n.d.). Isoindoline | C8H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structural characterization by Nuclear Magnetic Resonance of ozonized triolein. Retrieved from [Link]
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- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Trityl deprotection conditions for (R)-5-Bromo-1-methyl-2-tritylisoindoline
Application Note & Protocol Guide
Topic: Trityl Deprotection Conditions for (R)-5-Bromo-1-methyl-2-tritylisoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Deprotection of a Chiral Isoindoline Intermediate
The trityl (triphenylmethyl, Trt) group is a cornerstone of synthetic chemistry, prized for its steric bulk and utility in protecting primary amines.[1][2] Its removal is most commonly achieved under acidic conditions, which exploit the remarkable stability of the resulting trityl cation.[2] This application note provides a detailed guide for the deprotection of a specific and advanced intermediate, (R)-5-Bromo-1-methyl-2-tritylisoindoline. This substrate presents unique challenges that demand careful consideration of reaction conditions to ensure high yield, purity, and, critically, retention of stereochemical integrity at the C1 position.
The presence of a bromine atom on the aromatic ring and a chiral center adjacent to the nitrogen atom requires a nuanced approach. While standard acidic protocols are the primary focus, this guide will also address potential side reactions, such as hydro-debromination or racemization, and provide robust protocols designed to mitigate these risks. The methodologies outlined herein are designed for researchers in medicinal chemistry and process development who require reliable procedures for advancing complex intermediates.
Core Principles: The Mechanism of Acid-Catalyzed N-Detritylation
The cleavage of the N-trityl bond is typically an SN1-type reaction facilitated by a Brønsted or Lewis acid.[3] The reaction proceeds through the following key steps:
-
Protonation: The nitrogen atom of the isoindoline is protonated by the acid, increasing the lability of the trityl group.
-
Heterolytic Cleavage: The carbon-nitrogen bond breaks, releasing the deprotected secondary amine as its corresponding salt.
-
Cation Formation: A highly stable triphenylmethyl (trityl) cation is formed as the leaving group. This carbocation is stabilized by resonance across the three phenyl rings.
-
Cation Trapping: The trityl cation is subsequently trapped by a nucleophile (e.g., the acid's conjugate base, water, or an added scavenger) to form a neutral byproduct, such as triphenylmethanol or a trityl ether.[2]
The choice of acid and solvent is paramount, as it directly influences the reaction rate and the stability of the isoindoline substrate itself, which can be susceptible to degradation under harsh acidic conditions.[4][5]
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Bromo-Isoindoline Scaffolds
Executive Summary
The isoindoline core is a privileged pharmacophore in neuropsychiatric and oncological drug discovery. However, functionalizing the 5-position via Buchwald-Hartwig amination presents distinct challenges due to the electronic influence of the pyrrolidine ring and the potential for catalyst poisoning by the secondary amine nitrogen.
This guide provides a validated, self-consistent protocol for coupling primary and secondary amines to N-protected 5-bromo-isoindoline . By utilizing Third- and Fourth-Generation Buchwald Precatalysts, researchers can overcome common failure modes such as hydrodehalogenation and catalyst deactivation.
Strategic Considerations & Substrate Analysis
The Isoindoline Challenge
Success in coupling 5-bromo-isoindoline relies on managing the reactivity of the nitrogen at position 2 (N2).
-
Unprotected N2: The free secondary amine is a competent nucleophile and will compete with the desired cross-coupling amine, leading to oligomerization or "poisoning" of the Pd center via non-productive chelation.
-
Protected N2 (Recommended): We strongly recommend using N-Boc-5-bromo-isoindoline or N-Cbz variants. The carbamate protecting group withdraws electron density, slightly deactivating the aryl ring toward oxidative addition, but prevents side reactions.
Ligand Selection Strategy
The choice of ligand is the single most critical variable. We utilize dialkylbiaryl phosphines (Buchwald Ligands) due to their ability to form mono-ligated Pd(0) species, which facilitates the oxidative addition into the electron-neutral/rich aryl bromide.
Ligand Selection Matrix:
| Coupling Partner (Nucleophile) | Recommended Ligand | Catalyst Source | Base |
| Primary Alkyl Amines | BrettPhos | BrettPhos Pd G3/G4 | NaOtBu (Strong) or Cs₂CO₃ (Weak) |
| Secondary Alkyl Amines | RuPhos | RuPhos Pd G3/G4 | NaOtBu |
| Anilines (Primary/Secondary) | XPhos or BrettPhos | XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ |
| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | K₃PO₄ |
Mechanistic Pathway
Understanding the catalytic cycle is essential for troubleshooting.[1] The diagram below illustrates the specific pathway for an N-Boc-5-bromo-isoindoline substrate.
Figure 1: Catalytic cycle emphasizing the entry of the N-Boc-isoindoline substrate. Note that for Aryl Bromides, oxidative addition is generally fast; reductive elimination is often the bottleneck for bulky amines.
Experimental Protocols
Protocol A: Micro-Scale Screening (Optimization)
Purpose: Rapidly identify the optimal Ligand/Base combination before scale-up.
Reagents:
-
N-Boc-5-bromo-isoindoline (0.1 mmol)
-
Amine Partner (0.12 mmol, 1.2 equiv)
-
Catalyst: Pd G3/G4 Precatalyst (0.002 mmol, 2 mol%)
-
Base: NaOtBu (0.14 mmol) OR Cs₂CO₃ (0.2 mmol)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.5 mL, 0.2 M)
Workflow:
-
Preparation: In a glovebox or under active N₂ flow, charge a 1-dram vial (with stir bar) with the Pd Precatalyst, Base, and Isoindoline substrate.
-
Solvent Addition: Add anhydrous solvent.
-
Amine Addition: Add the amine (if liquid) via microliter syringe. If solid, add in step 1.[2][3]
-
Reaction: Cap tightly. Heat to 80°C for 12 hours.
-
Analysis: Filter through a small plug of silica/Celite, eluting with EtOAc. Analyze via UPLC-MS. Look for the product mass and the "reduced" byproduct (hydrodehalogenation).
Protocol B: Gram-Scale Synthesis (Validated)
Purpose: Production of isolated material using the optimal conditions (typically RuPhos or BrettPhos).
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon.
-
Charging Solids: Add:
-
N-Boc-5-bromo-isoindoline (1.0 g, 3.35 mmol, 1.0 equiv).
-
RuPhos Pd G4 (57 mg, 0.067 mmol, 2 mol%) (Note: Adjust ligand based on screening).
-
Sodium tert-butoxide (NaOtBu) (450 mg, 4.69 mmol, 1.4 equiv).
-
-
Solvent & Amine:
-
Seal the flask with a septum.
-
Inject anhydrous 1,4-Dioxane (17 mL, 0.2 M concentration).
-
Inject the amine coupling partner (4.0 mmol, 1.2 equiv).
-
-
Degassing: Sparge the mixture with Argon for 10 minutes (submerged needle). Crucial: Oxygen inhibits the catalyst.
-
Heating: Place in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm).
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100°C. Most reactions complete within 4-6 hours.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). N-Boc-isoindolines are typically UV-active and stable on silica.
Decision Tree & Workflow
Use this logic flow to determine reaction parameters based on your specific amine partner.
Figure 2: Ligand selection workflow. Note that for base-sensitive substrates (e.g., esters present), switch NaOtBu to Cs₂CO₃ and increase reaction time.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst deactivation or oxidation. | 1. Ensure Argon sparging is thorough.2. Switch to G3/G4 Precatalysts instead of Pd(OAc)₂ + Ligand.3. Increase temp to 110°C. |
| Hydrodehalogenation (Ar-H formed) | 1. Switch ligand to RuPhos (prevents | |
| Low Yield / Incomplete Conversion | Catalyst poisoning by product. | 1. Increase catalyst loading to 4 mol%.2. Dilute reaction (0.1 M) to prevent product inhibition. |
| Boc-Deprotection Observed | Thermal/Base instability. | 1. Switch base to Cs₂CO₃ or K₃PO₄ .2. Use tBuOH as solvent (buffers basicity). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemrxiv.org [chemrxiv.org]
Using (R)-5-Bromo-1-methyl-2-tritylisoindoline in kinase inhibitor synthesis
Application Note: Strategic Utilization of (R)-5-Bromo-1-methyl-2-tritylisoindoline in Kinase Inhibitor Design
Executive Summary
This guide details the operational protocols for utilizing (R)-5-Bromo-1-methyl-2-tritylisoindoline as a high-value chiral building block in the synthesis of type I and type II kinase inhibitors.
The isoindoline scaffold has emerged as a "privileged structure" in medicinal chemistry, offering superior conformational rigidity compared to benzylamines. The (R)-1-methyl substitution provides a critical vector for stereoselective engagement with hydrophobic pockets (e.g., the Valine/Leucine gatekeeper residues in PI3K
Chemical Profile & Strategic Rationale
| Property | Specification | Strategic Advantage |
| Stereochemistry | (R)-Enantiomer | Vectors the methyl group into the ribose-binding pocket or hydrophobic back-cleft, often boosting potency by 10–100x over the (S)-enantiomer. |
| Handle | 5-Bromo | Ready for Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the kinase "tail" or solvent-front moieties. |
| Protecting Group | 1. Crystallinity: Enables non-chromatographic purification (recrystallization).2. Lipophilicity: Solubilizes the polar amine core in toluene/dioxane for high-temp couplings.3. Steric Shield: Prevents |
Experimental Workflows
Phase 1: C-C Bond Formation (Suzuki-Miyaura Coupling)
Challenge: The bulky trityl group at the
Protocol:
-
Charge: In a microwave vial, combine (R)-5-Bromo-1-methyl-2-tritylisoindoline (1.0 equiv), Boronic Acid/Ester partner (1.2 equiv), and Potassium Phosphate Tribasic (
, 3.0 equiv). -
Catalyst: Add Pd
(dba) (0.02 equiv) and XPhos (0.04 equiv). Note: Pre-complexation of Pd and Ligand in solvent for 5 mins is recommended. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
-
Reaction: Seal and heat to 100°C for 2–4 hours (or MW 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na
SO . The trityl group ensures the product remains in the organic phase, avoiding amphoteric solubility issues.
Phase 2: Controlled Detritylation (The "Scavenger" Protocol)
Critical Mechanism: Acidic cleavage of the trityl group generates a stable, highly reactive triphenylmethyl carbocation (
The Solution: Use Triethylsilane (TES) as a hydride donor to irreversibly quench the trityl cation into triphenylmethane (
Protocol:
-
Dissolution: Dissolve the coupled intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0°C.
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv). Do not skip this step.
-
Acidolysis: Slowly add Trifluoroacetic Acid (TFA) (10–20% v/v final concentration).
-
Observation: The solution may turn bright yellow/orange (trityl cation) and then fade as TES reduces it.
-
-
Monitoring: Stir at RT for 1 hour. Monitor by LCMS.[1][2] Look for the mass of [M-Trityl+H]
. -
Purification:
-
Concentrate to dryness.
-
Triturate the residue with cold Hexanes/Diethyl Ether. The byproduct (
) is soluble in ether; the deprotected isoindoline TFA salt often precipitates as a solid. -
Filter and dry the salt.
-
Visualization of Workflow
The following diagram illustrates the integrated workflow, highlighting the critical deprotection logic.
Figure 1: Synthetic workflow emphasizing the scavenger-assisted deprotection strategy to prevent trityl re-attachment.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Steric shielding of C-Br bond by Trityl group. | Switch ligand to XPhos or Buchwald Precatalysts (Gen 3) . Increase temp to 110°C (microwave). |
| "Trityl Return" | Re-alkylation of the amine or electron-rich rings during deprotection. | Increase TES to 5.0–10.0 equiv. Ensure reaction is dilute (0.05 M). |
| Racemization | Harsh basic conditions during coupling. | Use milder bases like |
| Solubility Issues | Product is amphoteric after deprotection. | Do not perform aqueous workup on the TFA salt. Evaporate and triturate with ether to remove organic byproducts first. |
References
-
Isoindoline Scaffolds in Kinase Design
-
Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed.[3]
-
-
Suzuki Coupling of Sterically Hindered Halides
-
Suzuki-Miyaura Cross-Coupling: The choice of catalyst and ligand.[2] Organic Chemistry Portal.
-
-
Trityl Deprotection Protocols
-
Triethylsilane as Cation Scavenger
- Triethylsilane (TES) in Deprotection Chemistry. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
Application Note: Strategic Lithiation and Functionalization of 5-Bromo-2-Tritylisoindoline
Executive Summary & Strategic Value
The isoindoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor in immunomodulatory drugs (e.g., Lenalidomide analogs) and kinase inhibitors.[1] 5-bromo-2-tritylisoindoline represents a critical, high-value intermediate.[1] The bulky trityl (triphenylmethyl) protecting group serves a dual purpose: it shields the nitrogen from nucleophilic attack and enhances crystallinity for purification.
However, functionalizing this scaffold via lithiation presents a specific chemoselective challenge: Kinetic Lithium-Halogen Exchange vs. Thermodynamic Benzylic Deprotonation. [1]
This Application Note provides a validated protocol to selectively execute C5-lithiation while suppressing C1/C3-deprotonation, ensuring high yields of formylated, carboxylated, or boronated derivatives.[1]
Mechanistic Insight: The Chemoselectivity Battle
To achieve success, one must understand the competing pathways at play during the addition of n-butyllithium (n-BuLi).[1]
The Pathways
-
Pathway A (Desired): Lithium-Halogen Exchange. At -78°C, the exchange of the C5-Bromine for Lithium is kinetically favored (
).[1] This generates the stable aryl lithium species. -
Pathway B (Undesired): Benzylic Deprotonation. The protons at C1 and C3 (adjacent to Nitrogen) are benzylic and susceptible to deprotonation. While the steric bulk of the Trityl group hinders the approach of the base, higher temperatures (> -40°C) or slow exchange rates can lead to
-lithiation, resulting in complex mixtures or ring-opening side reactions.
Visualization of Reaction Pathways
Figure 1: Chemoselectivity landscape.[1] Pathway A (Green) is enforced by cryogenic conditions and solvent control.[1]
Experimental Protocol: C5-Functionalization
Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under a positive pressure of dry Nitrogen or Argon.
Materials & Reagents[1][2][3][4]
-
Substrate: 5-bromo-2-tritylisoindoline (1.0 eq).
-
Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes).[1] Titrate before use.
-
Solvent: Anhydrous THF (Sodium/Benzophenone distilled or column dried).
-
Electrophiles: DMF (for aldehyde), Triisopropyl borate (for boronic acid), or Dry Ice (for carboxylic acid).[1]
Step-by-Step Methodology
Step 1: System Preparation[1]
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Cool under a stream of Argon.
-
Critical Solubility Check: The trityl group renders the starting material hydrophobic. It may not fully dissolve in THF at -78°C initially. This protocol utilizes a "Slurry Lithiation" approach.[2]
Step 2: Slurry Generation[2]
-
Charge the flask with 5-bromo-2-tritylisoindoline (e.g., 5.0 g, 11.3 mmol).[1]
-
Add Anhydrous THF (Concentration ~ 0.1 M, approx. 115 mL).
-
Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Note: The substrate may precipitate as a fine white suspension. This is normal.
Step 3: Lithiation (The Exchange)[1]
-
Add n-BuLi (12.5 mmol, 5.0 mL of 2.5M solution) dropwise via syringe pump or addition funnel over 15 minutes.
-
Observation: As the exchange occurs, the suspension often clarifies or changes color (typically to a light yellow/orange solution) as the aryllithium species is formed and is more soluble.
-
-
Stir at -78°C for 45 minutes .
-
QC Point: Do not exceed 1 hour to minimize the risk of benzylic deprotonation scrambling.
-
Step 4: Electrophile Trapping
Add the desired electrophile (dissolved in minimal THF if solid) rapidly at -78°C.
| Target Functionality | Electrophile (1.5 - 2.0 eq) | Addition Method |
| Aldehyde (-CHO) | Anhydrous DMF | Add neat, dropwise.[1] Stir 30 min at -78°C, then warm to 0°C. |
| Boronic Acid (-B(OH)₂) | Triisopropyl Borate | Add neat, rapid injection.[1] Stir 1h at -78°C, then warm to RT. |
| Carboxylic Acid (-COOH) | Dry Ice (Excess) | Cannulate reaction mixture onto crushed dry ice (slurry).[1] |
| Methyl (-CH₃) | Iodomethane | Add neat. Caution: Exothermic. |
Step 5: Quench & Workup (Trityl-Safe)
The Trityl group is acid-labile.[1] Avoid strong acids (HCl) during workup if you intend to keep the protecting group.
-
Quench: Add saturated aqueous
(50 mL) at 0°C. -
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with Brine.
-
Dry: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Heptane is often sufficient due to the crystallinity of Trityl derivatives. Flash chromatography (Silica, Hexane/EtOAc) requires buffering the silica with 1%
to prevent on-column detritylation.[1]
Troubleshooting & Optimization Logic
This workflow diagram guides decision-making during the critical lithiation phase.
Figure 2: Operational decision tree for handling solubility issues during lithiation.
References
-
General Mechanism of Li-Hal Exchange: Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.[1] (Foundational text on kinetic control vs. deprotonation).
-
Isoindoline Scaffold Synthesis: "Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones." J. Org.[3] Chem.2005 , 70, 2555–2567.[1] Link (Demonstrates isoindoline functionalization logic).
-
Boronic Acid Synthesis via Lithiation: "Arylboronic acid or boronate synthesis." Organic Chemistry Portal. Link (Standard protocols for Li-Hal exchange followed by borate trapping).[1]
-
Trityl Group Properties: "Water-Soluble Trityl Radicals for Fluorescence Imaging." Molecules2024 , 29, 995.[1] Link (Discusses solubility and stability profiles of trityl-functionalized heterocycles).
-
Lithiation of Heterocycles: "Selective monolithiation of 2,5-dibromopyridine." ChemInform2006 .[4] Link (Parallel chemistry demonstrating regioselective exchange in brominated N-heterocycles).
Sources
Troubleshooting & Optimization
Solubility issues with (R)-5-Bromo-1-methyl-2-tritylisoindoline in methanol
Technical Support Center: (R)-5-Bromo-1-methyl-2-tritylisoindoline
Case ID: SOL-TRT-ISO-001 Subject: Solubility Optimization & Stability Protocols in Methanol Compound CAS: 194805-14-6 (Analogous/Generic Reference)[1]
Executive Summary
You are encountering solubility difficulties with (R)-5-Bromo-1-methyl-2-tritylisoindoline in methanol (MeOH). This is a thermodynamically expected outcome derived from the conflict between the high lipophilicity of the trityl (triphenylmethyl) protecting group and the high polarity of methanol.
This guide provides the root cause analysis, immediate remediation protocols (co-solvent strategies), and critical stability warnings regarding acid-induced degradation.[2]
Part 1: Root Cause Analysis (The "Why")
The solubility failure is not a defect in your material but a physicochemical property of the Trityl (Trt) group.
-
The Hydrophobic Dominance: The trityl group consists of three phenyl rings bonded to a central carbon. This creates a massive hydrophobic surface area (
). -
The Isoindoline Core: The isoindoline scaffold, further substituted with a bromine atom and a methyl group, adds to the overall non-polar character.
-
Solvent Mismatch: Methanol is a polar protic solvent (Polarity Index ~5.1). It forms a tight hydrogen-bonding network.[1] Dissolving your compound requires breaking this network to create a cavity for the massive trityl group. The energy cost (enthalpy) is too high, and the entropy gain is insufficient to drive dissolution.
Key Takeaway: Methanol acts as an anti-solvent for this compound.[2] In synthesis, methanol is often used intentionally to precipitate trityl-protected amines from reaction mixtures.[1][2]
Visualizing the Solubility Conflict
Figure 1: The thermodynamic barrier preventing dissolution. The lipophilic compound cannot disrupt the polar methanol network.
Part 2: Troubleshooting Protocols (The "How")
Do not attempt to force solubility in pure methanol using heat or acid. Follow these specific protocols based on your experimental goal.
Scenario A: You need a solution for Analysis (HPLC/NMR)
The Solution: Use a Co-Solvent System. Pure methanol will result in poor peak shape (HPLC) or precipitation in the tube (NMR).
Protocol:
-
Weigh the sample into a vial.
-
Dissolve completely in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF) . The compound is highly soluble in these non-polar/moderately polar solvents.
-
Dilute slowly with Methanol.
-
Ratio Limit: Do not exceed 80% Methanol. A 50:50 mix is usually stable.
-
Observation: If the solution turns cloudy (Tyndall effect), add more DCM immediately.
-
Data: Solvent Polarity Comparison
| Solvent | Polarity Index ( | Solubility Prediction | Recommended Use |
| Dichloromethane (DCM) | 3.1 | High | Primary dissolution solvent.[1] |
| Tetrahydrofuran (THF) | 4.0 | High | Excellent alternative to DCM. |
| Ethyl Acetate | 4.4 | Moderate/High | Good for extraction/workup.[2] |
| Methanol | 5.1 | Very Low | Anti-solvent / Co-solvent only.[2] |
| Water | 10.2 | Insoluble | Avoid completely.[2] |
Scenario B: You are trying to Recrystallize the compound
The Solution: Use Methanol as the Anti-Solvent. Since the compound is insoluble in MeOH, you can use this to your advantage to purify the material.
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .
-
Slowly add Methanol dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.
-
Add one drop of DCM to clear the solution.
-
Remove from heat and let it cool slowly to room temperature, then to 4°C.
-
The trityl-protected compound should crystallize out, leaving impurities in the mother liquor.
Part 3: Critical Stability Warning (The "Don't")
WARNING: ACID SENSITIVITY
A common novice mistake is adding acid (HCl, Acetic Acid, TFA) to "protonate the amine" and improve solubility in methanol.[2]
-
The Risk: The Trityl group is acid-labile .[3][4] It is designed to fall off in acidic conditions.
-
The Reaction:
-
The Consequence: If you add acid to your methanol mixture, you will deprotect the amine. You will no longer have (R)-5-Bromo-1-methyl-2-tritylisoindoline; you will have (R)-5-Bromo-1-methylisoindoline and triphenylmethanol (or trityl methyl ether).[1]
Rule: Maintain neutral or slightly basic conditions (e.g., 0.1% Triethylamine) if keeping the trityl group intact is required.
Part 4: Decision Matrix & Workflow
Use this flowchart to determine the correct solvent handling for your specific application.
Figure 2: Operational workflow for solvent selection based on experimental intent.[1][2]
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to force it into Methanol? A: Sonication may create a fine suspension, but it will not create a true solution.[2] Over-sonication generates heat, which in protic solvents can lead to slow solvolysis (degradation) of the trityl group over time. Avoid this if quantitative accuracy is required.
Q2: I see a new peak in my HPLC after leaving the sample in Methanol overnight. What is it? A: This is likely Triphenylmethanol or Trityl Methyl Ether .[2] Even without added acid, prolonged exposure to protic solvents can cause slow detachment of the trityl group, especially if the methanol is not anhydrous or contains trace acidity.[2] Always prepare trityl samples fresh in a DCM/MeOH mix and inject immediately.
Q3: Why does the literature mention using Methanol for this compound? A: Literature references likely refer to the washing step. Because the compound is insoluble in methanol, researchers wash the crude solid with cold methanol to remove polar impurities while leaving the trityl-protected product on the filter paper.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Defines the stability profile and solubility characteristics of Trityl amines).
-
Snyder, L. R. (1978).[2] Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-234.[1][2] (Authoritative source for Polarity Index data).
-
BenchChem. (2025).[4][6] Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. (Confirming the hydrophobicity and steric bulk of trityl groups).
-
Organic Chemistry Portal. Tritylamines Protection & Deprotection. (Protocols for stability and removal).
Sources
Technical Guide: Trityl Deprotection & Purification of 5-Bromo-1-Methylisoindoline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Removing a trityl (triphenylmethyl, Trt) group from 5-bromo-1-methylisoindoline presents a specific purification challenge. Unlike simple amines, your target molecule contains a bromine atom and a methyl group, significantly increasing its lipophilicity (LogP). Consequently, the solubility profile of your product overlaps dangerously with the major byproduct, triphenylmethanol (TrOH) .
The Solution: Standard acid/base extractions often fail here due to emulsion formation or co-solubility in organic phases. This guide prioritizes two pathways:
-
Scavenger-Assisted Acidolysis: Using silanes to irreversibly quench the trityl cation, preventing equilibrium reversal.
-
Solid Phase Extraction (SCX): Exploiting the basicity of the isoindoline nitrogen to separate it from the neutral trityl byproducts without chromatography.
Critical Mechanism: The "Trityl Shuffle"
Understanding the mechanism is vital for troubleshooting. Trityl deprotection is an equilibrium process.
-
Protonation: Acid (TFA) protonates the nitrogen.
-
Cleavage: The C-N bond breaks, releasing the stable, bright red Trityl Cation (Ph₃C⁺) .
-
The Danger Zone: If you quench with water now, the cation becomes Triphenylmethanol (TrOH) . If you concentrate without quenching, the reaction reverses (re-tritylation).
The Fix (Silane Scavenging): By adding Triethylsilane (TES) , you reduce the Trityl Cation to Triphenylmethane (Ph₃CH) . This reaction is irreversible and prevents the cation from re-attacking your amine.
Figure 1: Mechanistic divergence. Using silane scavengers (Green path) is superior to water quenching (Red path) as it prevents equilibrium reversal and generates a non-polar hydrocarbon byproduct that is easier to separate.
Recommended Protocols
Method A: The High-Purity Approach (TFA + Silane + SCX)
Best for: High value samples (>50mg) where purity is critical.
Reagents:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS)
-
SCX-2 (Strong Cation Exchange) Cartridge
Protocol:
-
Dissolution: Dissolve 1.0 eq of N-trityl-5-bromo-1-methylisoindoline in DCM (0.1 M concentration).
-
Scavenger Addition: Add 2.0 eq of Triethylsilane (TES).
-
Note: The solution is colorless.
-
-
Acidolysis: Add 10-20 eq of TFA dropwise.
-
Observation: A transient yellow/orange color may appear (trityl cation) but should rapidly fade as the silane reduces it.
-
-
Reaction: Stir at Room Temp for 1-2 hours. Monitor by TLC/LCMS.[3]
-
Workup (The SCX Trick):
-
Load the reaction mixture directly onto a pre-conditioned SCX-2 cartridge (sulfonic acid resin).
-
Wash 1: Elute with MeOH (3 column volumes).
-
Result: The neutral Triphenylmethane and excess Silane wash away. Your product (amine) sticks to the resin.
-
-
Elute: Elute with 2M NH₃ in MeOH.
-
Finish: Concentrate the ammoniacal filtrate to obtain the free base amine.
-
Method B: The "Mild" Alternative (LiCl/MeOH)
Best for: Acid-sensitive substrates or large scale (>5g) where chromatography is too expensive.
Protocol:
-
Dissolve substrate in Methanol (0.1 M).
-
Add 5.0 eq of Lithium Chloride (LiCl) .
-
Heat to reflux (65°C) for 3-6 hours.
-
Workup:
-
Concentrate MeOH.
-
Partition between 1M HCl and Ethyl Acetate.
-
Critical Step: The product (amine) goes into the aqueous HCl layer. The Trityl byproduct (TrOMe) stays in the Ethyl Acetate.
-
Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM.
-
Troubleshooting Guide (FAQ)
Issue 1: "My product co-elutes with the trityl byproduct on silica."
Diagnosis: 5-bromo-1-methylisoindoline is lipophilic. On standard silica (Hexane/EtOAc), it runs similarly to Triphenylmethanol. Solution:
-
Switch Stationary Phase: Use Amine-functionalized silica or run on standard silica with 1% Triethylamine in the eluent.
-
Switch Solvent System: Use DCM:MeOH:NH₄OH (90:9:1). The amine will move; the trityl byproduct will run with the solvent front.
Issue 2: "The reaction turns bright red and never fades."
Diagnosis: The Trityl cation is stable and not being quenched. Solution:
-
You forgot the scavenger (TES/TIPS).
-
Add 1-2 eq of TES immediately. The color should disappear.
-
Why? The red color indicates the active cation. If you quench with water now, you get Triphenylmethanol.
Issue 3: "Yield is low (<50%) after workup."
Diagnosis: Re-tritylation occurred during concentration. Solution:
-
Did you evaporate the TFA before quenching? As TFA concentration rises during rotovap, the equilibrium shifts back to the protected form.
-
Fix: Always quench (with MeOH or buffer) or load onto SCX resin before concentrating the reaction mixture.
Issue 4: "I have an emulsion during extraction."
Diagnosis: The bromine atom makes the amine salt "greasy" (amphiphilic), acting like a surfactant. Solution:
-
Avoid liquid-liquid extraction. Use the Method A (SCX) protocol.
-
If you must extract: Use Chloroform instead of DCM, and saturate the aqueous layer with NaCl (Brine).
Workflow Visualization
Figure 2: Decision Matrix for purification. SCX (Green path) is recommended for 5-bromo-1-methylisoindoline to avoid emulsion issues common with halogenated amines.
Summary Data Table
| Parameter | Method A: TFA/Silane | Method B: LiCl/MeOH | Method C: Formic Acid |
| Reaction Time | 1-2 Hours | 4-8 Hours (Reflux) | 2-4 Hours |
| Scavenger | Triethylsilane (TES) | Methanol (Solvent) | None |
| Major Byproduct | Triphenylmethane (Non-polar) | Methyl Trityl Ether | Triphenylmethanol |
| Purification | SCX Cartridge (Fastest) | Extraction | Chromatography |
| Suitability | Best for 5-Br-Isoindoline | Good for large scale | Good if acid sensitive |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on trityl cleavage conditions).
-
Pearson, D. A., et al. (1989).[1][6] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[4][7][6] Tetrahedron Letters, 30(21), 2739-2742.
-
Behloul, C., et al. (2016). "LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols."[8] Tetrahedron Letters.
-
BenchChem Technical Support. (2025). "Experimental Conditions for Trityl Group Deprotection."
Sources
- 1. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tritylamines [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rua.ua.es [rua.ua.es]
Technical Advisory: Temperature Optimization for Bromination of Chiral Isoindoline Precursors
Ticket ID: INC-8829-ISO Department: Process Chemistry & Scale-Up Support Subject: Minimizing Racemization & By-products in Wohl-Ziegler Bromination Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the thermal sensitivity of chiral isoindoline precursors (frequently intermediates for immunomodulatory imide drugs like Lenalidomide and Pomalidomide) during benzylic bromination. The core challenge is the "Radical-Stereo Paradox" : high temperatures required for thermal radical initiation (using AIBN/BPO) often exceed the threshold for thermal racemization of the labile glutarimide or isoindoline stereocenter.
This advisory recommends shifting from Thermal Initiation (Reflux) to Photochemical Initiation (Ambient/Sub-ambient) to decouple radical generation from reaction temperature.
Part 1: The Thermodynamics of Stereocontrol
The Mechanism of Failure
In standard protocols, N-Bromosuccinimide (NBS) bromination is driven by the thermal decomposition of initiators like AIBN (t½ ≈ 1 hr at 82°C). However, chiral isoindolines—particularly those containing a glutarimide ring—are susceptible to base-catalyzed enolization and thermal epimerization .
-
Thermal Route (High Risk): Heating to 80°C+ (refluxing CCl₄ or Trifluorotoluene) ensures rapid radical propagation but increases the kinetic energy of the system, lowering the barrier for proton abstraction at the chiral center (
). -
Photochemical Route (Recommended): Using visible light (blue LED, 450nm) or UV allows the homolytic cleavage of the N-Br bond or initiator at
or lower. This maintains the reaction under Kinetic Control regarding the chiral center, preventing racemization while allowing the radical substitution to proceed.
Pathway Visualization
The following diagram illustrates the competing pathways between the desired benzylic bromination and the undesired thermal racemization.
Figure 1: Kinetic competition between radical bromination (blue/green path) and thermal racemization (red path). High temperatures accelerate the red path significantly more than the blue path.
Part 2: Optimized Experimental Protocol
Objective: Monobromination of 2-methyl-isoindoline derivative with >98% ee retention.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: Chiral 2-methyl-isoindoline precursor (1.0 equiv).
-
Brominating Agent: N-Bromosuccinimide (NBS), recrystallized (1.05 equiv).
-
Solvent: Methyl Acetate (MeOAc) or Acetonitrile (MeCN). Avoid CCl₄ due to toxicity and high boiling point.
-
Catalyst: Sc(OTf)₃ (5 mol%) optional for Lewis Acid activation OR Blue LED setup.
-
Initiator: V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) for low-temp thermal, or none for photo.
Step-by-Step Methodology (Photochemical Flow)
-
Preparation (Dark Room/Amber Glass): Dissolve the substrate in degassed MeOAc (0.1 M concentration). Oxygen inhibits radical propagation; sparge with Argon for 15 minutes.
-
Reagent Addition: Add NBS (1.05 equiv). If using a thermal initiator (V-65), add 0.05 equiv now. Note: Recrystallize NBS from water/acetone if it appears yellow (indicates free Br₂, which causes side reactions).
-
Temperature Set: Cool the reaction vessel to 10°C - 15°C using a jacketed reactor or cryo-bath.
-
Initiation: Irradiate with Blue LED (450-470 nm). Stir vigorously.
-
Why? Light cleaves the NBS N-Br bond directly or activates the low-temp initiator without requiring the 80°C needed for AIBN.
-
-
Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of starting material and the ratio of Mono-Br vs. Di-Br products.
-
Quench: Once conversion >95%, quench immediately with cold aqueous Sodium Thiosulfate (10% w/v) to destroy unreacted radical species.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄. Keep the extract cool (<30°C) during concentration.
Part 3: Troubleshooting Guide (Tier 3 Support)
Use this matrix to diagnose experimental failures.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Loss of Chirality (Low ee) | Temperature too high (>60°C). | Switch to Photochemical initiation at 10°C. | High T overcomes the activation energy for chiral center inversion (epimerization). |
| Low Conversion (<50%) | Radical quenching by Oxygen. | Degas solvent thoroughly (Argon sparge). | O₂ is a diradical that traps alkyl radicals, terminating the chain. |
| Di-bromo Impurity (>10%) | Localized high concentration of NBS. | Add NBS portion-wise or use high dilution. | Kinetic control: Once mono-Br forms, it is electron-deficient; further reaction should be slower, but high local [NBS] overrides this. |
| Sticky/Yellow Precipitate | Succinimide polymerization or free Br₂. | Filter succinimide while cold; wash with cold ether. | Succinimide is insoluble in CCl4/MeOAc; efficient filtration drives equilibrium. |
| Reaction Stalls | Initiator half-life exhaustion. | Add initiator in aliquots (25% at T=0, 25% at T=1h). | Radical chains terminate naturally; fresh radicals are needed to sustain the cycle. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use AIBN if I don't have a photochemical setup?
-
Answer: Yes, but you must compromise. AIBN requires ~65-80°C to activate effectively. To mitigate racemization, use V-70 or V-65 initiators, which have 10-hour half-lives at 30°C and 51°C respectively. This allows you to run the reaction at much lower temperatures than AIBN requires.
Q2: Why is Methyl Acetate recommended over CCl₄?
-
Answer: Beyond environmental toxicity, CCl₄ requires reflux (77°C) for efficient NBS solubility and AIBN activation. Methyl Acetate (MeOAc) is a polar aprotic "green" solvent that dissolves NBS better at lower temperatures and allows for easier workup. Studies on Lenalidomide precursors show MeOAc reduces hazardous by-products [1].[1]
Q3: My product racemizes during the workup/drying step. Why?
-
Answer: The benzylic bromide product is highly reactive.[2] If your rotary evaporator bath is >40°C, or if there are residual basic impurities (from the succinimide byproduct or buffers), racemization will occur after the reaction. Keep all workup solutions neutral/slightly acidic and temperatures <30°C.
Q4: How does the "Wohl-Ziegler" mechanism actually work with chiral substrates?
-
Answer: The reaction is a radical chain. The "Goldfinger Mechanism" suggests the radical reacts with low concentrations of Br₂ generated in situ. The critical factor for chirality is that the radical intermediate at the benzylic position is planar (
). If the chiral center is adjacent to the reacting carbon, it will racemize. If the chiral center is remote (e.g., on the glutarimide ring), it is preserved unless thermal energy allows for proton exchange at that remote site.
References
-
Ponomaryov, Y., et al. (2015).[1][3] "Scalable and Green Process for the Synthesis of Anticancer Drug Lenalidomide." Chemistry of Heterocyclic Compounds.
-
Master Organic Chemistry. (2011). "NBS (N-Bromosuccinimide) as a Reagent for Allylic and Benzylic Bromination."[4][2][5]
-
BenchChem. (2025).[6] "A Researcher's Guide to Kinetic vs. Thermodynamic Control."
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction: Mechanism and Conditions."
-
National Institutes of Health (NIH). (2021). "Metabolism-Guided Optimization of Isoindolinone p53 Activators." PubMed Central.
Sources
- 1. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Isoindoline Synthesis
Topic: Diagnostic and remediation strategies for low enantiomeric excess (ee) in the asymmetric synthesis of chiral isoindolines. Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.
Core Directive: The Isoindoline Challenge
The isoindoline core (specifically 1-substituted isoindolines and 3-substituted isoindolinones) presents a unique stereochemical challenge. Unlike simple alkyl chains, the chiral center in these heterocycles is often benzylic and adjacent to a nitrogen atom (or carbonyl in isoindolinones).
The Critical Insight: Low ee in isoindoline synthesis is rarely just a "bad catalyst." It is frequently a competition between:
-
The Catalytic Cycle: The desired enantioselective pathway.
-
The Background Reaction: A fast, achiral, uncatalyzed cyclization.
-
Post-Reaction Epimerization: The acidity of the C1/C3 benzylic proton allows for base-mediated racemization during workup.
This guide moves beyond "screen more ligands" to diagnose which of these three failure modes is destroying your selectivity.
Module 1: Diagnostic Logic (The "Triage")
Before changing reaction conditions, you must identify the source of the enantiomeric leakage. Use this logic flow to categorize your problem.
Diagnostic Flowchart[1][2]
Figure 1: Decision tree for isolating the root cause of low enantioselectivity in isoindoline synthesis.
Module 2: Metal-Catalyzed Hydrogenation (Ir/Rh/Pd)
Context: Common for synthesizing isoindolines from isoindoles or isoindolinones (e.g., Ir-catalyzed hydrogenation).
Q1: My ee is moderate (60-70%) and does not improve with lower temperature. Why?
Root Cause: The Background Reaction. In the hydrogenation of isoindolines (or imine precursors), the substrate often exists in equilibrium between an imine and an enamine. If the imine reduces non-selectively via a trace metal impurity or simple acid catalysis, you generate racemic product.
-
The Fix:
-
Run the "Blank": Expose the substrate to H2 and solvent without the chiral metal complex. If you see >5% conversion, your solvent or substrate is promoting a background reaction.
-
Add Additives: For Ir-catalysis, adding a stoichiometric amount of a chiral phosphoric acid (CPA) can sometimes "chaperone" the background pathway into a selective one (Counteranion Directed Catalysis).
-
Q2: The reaction works for the methyl-substituted analog but fails for the t-butyl analog.
Root Cause: Steric Mismatch / Pocket Fit. Isoindoline synthesis is highly sensitive to the "bite angle" of the ligand. Bulky groups (t-butyl) often prevent the substrate from sitting deep enough in the chiral pocket to differentiate faces.
-
The Fix: Switch from standard BINAP/SegPhos ligands to P-N ligands (e.g., PHOX or NeoPHOX) or WingTip-modified NHC ligands . These create a deeper, more flexible chiral cavity that accommodates steric bulk better than rigid bis-phosphines [1].
Q3: My ee drops significantly when I scale up from 50 mg to 5 g.
Root Cause: Heat Transfer & H2 Availability. Hydrogenation is exothermic. At 5g, localized heating ("hot spots") can occur, favoring the non-selective pathway (higher activation energy usually correlates with lower selectivity).
-
The Fix:
-
Decrease stirring speed (paradoxically) to ensure thermal equilibrium, or use a flow reactor.
-
Data Check: Compare the initial ee (at 10% conversion) vs. final ee. If initial is high, your product is racemizing or the catalyst is degrading into a non-selective species.
-
Module 3: Organocatalysis (Chiral Phosphoric Acids/Ureas)
Context: Common for Mannich-type cyclizations or functionalization of isoindolinones.
Q1: I am using a Chiral Phosphoric Acid (CPA), but the ee is stuck at 50%.
Root Cause: Trace Water or Aggregation. CPAs rely on precise Hydrogen-bonding networks (dual activation).
-
Water: Water molecules compete for the H-bond donor sites on the catalyst.
-
Aggregation: CPAs form dimers in non-polar solvents. The dimer might be non-selective.
-
The Fix:
-
Add 3Å or 4Å Molecular Sieves (activated) directly to the reaction.
-
Solvent Screen: Switch from DCM (promotes aggregation) to Toluene or THF.
-
Q2: Why does the reaction racemize during workup?
Root Cause: The C3-Isoindolinone Acidity. The proton at the C3 position of isoindolinones is acidic (pKa ~18-20 in DMSO). Even weak bases used in workup (sat. NaHCO3) or chromatography (silica gel is slightly acidic but can catalyze enolization) can scramble the center.
Visualizing the Racemization Pathway:
Figure 2: The mechanism of base-mediated racemization at the C3 position.
-
The Fix:
-
Quench: Use dilute HCl or acetic acid to quench, ensuring the pH < 7 immediately.
-
Column: Use "neutralized silica" (flush silica with 1% Et3N in Hexanes, then wash with Hexanes) OR use Alumina (neutral).
-
Analysis: Analyze the crude mixture immediately by SFC/HPLC before workup to confirm if the loss happens in the flask or the funnel.
-
Experimental Protocols
Protocol A: The "Self-Validating" Background Check
Use this to determine if your catalyst is actually doing the work.
-
Setup: Prepare two 4mL vials.
-
Vial A (Reaction): Substrate (0.1 mmol) + Catalyst (5 mol%) + Solvent (1 mL).
-
Vial B (Control): Substrate (0.1 mmol) + Solvent (1 mL) (NO CATALYST) .
-
-
Execution: Run both at standard conditions (e.g., -20°C, 24h).
-
Analysis: Check conversion by NMR or UPLC.
-
Result 1: Vial B conversion > 5%. Diagnosis: Significant background reaction. Action: Lower temperature, change solvent, or lower concentration.
-
Result 2: Vial B conversion < 1%. Diagnosis: Catalyst is active but non-selective. Action: Screen ligands.
-
Protocol B: Solvent Dielectric Screening
Solvent choice dictates the tightness of the ion pair in organocatalysis.
| Solvent | Dielectric Constant ( | Expected Effect on Ion-Pairing | Recommendation |
| Toluene | 2.38 | Tight Ion Pair | Start Here. Maximizes catalyst-substrate contact. |
| DCM | 8.93 | Loose Ion Pair | Good solubility, but may dissociate catalyst-substrate complex. |
| THF | 7.58 | Coordinating | Avoid. Competes for H-bonding sites. |
| MeOH | 32.7 | Dissociated | Avoid. Usually kills ee in H-bond catalysis (unless using phase transfer). |
References
-
Zhang, X., & Zhang, Z. (2018). Asymmetric Hydrogenation of Isoindolines using Ir-P-N Ligands. Journal of Organic Chemistry.
-
Akiyama, T., et al. (2019). Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation of Isoindolines. Chemical Reviews.
-
Jiang, H., et al. (2025). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry.[1]
-
Gao, W., et al. (2019).[2] Catalytic Asymmetric Synthesis of Isoindolinones. Chemistry - An Asian Journal.
-
Tan, B., et al. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation. The Journal of Organic Chemistry.
Sources
Purification of trityl-protected amines by flash column chromatography
Ticket ID: TRT-PUR-001 Status: Active Topic: Flash Column Chromatography of Trityl-Protected Amines Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Core Physics
The Triphenylmethyl (Trityl or Trt) group is a double-edged sword in purification. While its massive lipophilicity significantly improves separation by increasing the Rf difference between the product and impurities, its inherent acid lability creates a critical incompatibility with standard silica gel.
The Central Conflict:
-
Silica Gel Acidity: Standard flash silica (SiO2) has a surface pH of ~4.0–5.0 due to terminal silanol groups (Si-OH).
-
Trityl Lability: The Trityl-Nitrogen bond is acid-sensitive.[2][3] Upon exposure to acidic sites, the bond cleaves to form the stable, resonance-stabilized Trityl Cation (Ph3C+) and the free amine.
-
Result: If you run a standard column, you will likely observe "streaking" (continuous decomposition during elution) and co-elution of Triphenylmethanol (the hydrolysis product of the trityl cation).
Standard Operating Protocol (SOP): The Buffered System
To successfully purify trityl amines, you must neutralize the stationary phase before and during the run. This protocol creates a "buffered" environment that suppresses silanol acidity.[4]
Phase 1: Column Preparation (The Neutralization Step)
Do not skip this step. Adding base only to the eluent is often insufficient for sensitive trityl amines.
-
Select Solvent System: Determine your optimal Hexane/Ethyl Acetate (or DCM/MeOH) ratio via TLC.
-
Prepare Slurry: Suspend the silica gel in the non-polar solvent (e.g., Hexanes) containing 1% Triethylamine (TEA) .
-
Pack the Column: Pour the slurry. The TEA binds to the acidic silanol sites, effectively "capping" them.
-
Flush: Flush the column with 2–3 column volumes (CV) of the mobile phase containing 0.5% TEA .
Phase 2: Sample Loading
Acidic solvents in the loading phase are a common silent killer.
-
Avoid: Pure Dichloromethane (DCM) often contains traces of HCl due to decomposition over time.
-
Recommended:
-
Solid Load: Adsorb crude material onto neutralized silica (pre-treated with TEA) or Celite.
-
Liquid Load: If solubility permits, load in Toluene or a Hexane/EtOAc mix with 0.5% TEA.[1] If DCM must be used, pass it through basic alumina first or add a drop of TEA to the loading vial.
-
Phase 3: Elution
-
Mobile Phase: Maintain 0.1% to 0.5% TEA in the eluent throughout the run.
-
Monitoring: Trityl groups are UV-active (strong chromophore). You will see a distinct spot for the product and, if decomposition occurs, a fast-moving spot for Triphenylmethanol (Trt-OH).[1]
Troubleshooting & FAQs
Q: I see a large, fast-moving spot that wasn't in my crude TLC. What is it? A: This is likely Triphenylmethanol (Trt-OH) . It forms when the Trityl group falls off and reacts with adventitious water.
-
Diagnostic: Trt-OH usually runs very high (non-polar) in standard Hex/EtOAc systems.
-
Fix: Your column was too acidic. Increase TEA concentration to 1% or switch to Basic Alumina.
Q: My compound is "streaking" from the baseline to the solvent front. A: Streaking indicates continuous decomposition during elution. The compound starts as the Trityl-amine, partially decomposes, and the free amine (which is more polar) drags behind.
-
Fix: Pre-treat the silica slurry with TEA before packing. Adding TEA only to the solvent bottle is not enough to neutralize the "hot spots" inside the dry silica bed.
Q: Can I use Ammonia (NH3) instead of Triethylamine (TEA)? A: Yes, but with caveats.
-
Pros: Ammonia is more volatile and easier to remove post-column.
-
Cons: Aqueous ammonia (NH4OH) introduces water, which can deactivate the silica and change retention times. Methanolic ammonia (7N NH3 in MeOH) is preferred but can be expensive. TEA is generally more robust for this specific application.
Q: I am using DCM/MeOH. Do I still need TEA? A: Absolutely. Methanol is protic, but it does not neutralize silica acidity.[1] In fact, DCM/MeOH gradients on naked silica are notorious for degrading trityl amines.[1] Add 0.5% TEA or NH3 to the DCM/MeOH mixture.
Comparative Data: Stationary Phase Selection
| Stationary Phase | Surface pH | Compatibility with Trityl Amines | Resolution Power | Recommendation |
| Standard Silica (SiO2) | 4.0 – 5.0 | Poor (High decomposition risk) | High | Avoid unless neutralized.[1] |
| TEA-Buffered Silica | 7.0 – 8.0 | Excellent (Stable elution) | High | Primary Choice. Cost-effective. |
| Amine-Functionalized Silica | Basic | Excellent (Native basicity) | Moderate | Good alternative if budget allows. |
| Basic Alumina | 9.0 – 10.0 | Good (Very stable) | Lower than Silica | Use for extremely acid-sensitive substrates. |
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying Trityl-protected amines, ensuring you select the correct stationary phase and loading method.
Caption: Decision tree for selecting the optimal purification pathway for acid-sensitive trityl amines.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically the section on cleavage of Trityl amines). [1]
-
Biotage. (2023).[5] Is there an easy way to purify organic amines? Technical Note. [Link]
-
University of Rochester. Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds.[Link]
Sources
Validation & Comparative
Structural Validation and Comparative NMR Profiling of (R)-5-Bromo-1-methyl-2-tritylisoindoline
Executive Summary
Product: (R)-5-Bromo-1-methyl-2-tritylisoindoline Application: Chiral Intermediate for Drug Discovery (e.g., MDM2 inhibitors, CNS agents) Analytical Focus: 1H NMR Spectroscopy (400-600 MHz)
This guide provides a technical framework for the structural validation of (R)-5-Bromo-1-methyl-2-tritylisoindoline . Unlike simple achiral solvents, this molecule possesses three distinct structural challenges: a chiral center at C1, a rigid bicyclic core, and a massive trityl protecting group.[1] The guide compares the spectral profile of the protected product against its deprotected counterpart (the free amine) and the oxidized byproduct (isoindolinone), enabling researchers to monitor reaction progress and assess enantiomeric integrity.[1]
Part 1: Strategic Experimental Protocol
To ensure high-resolution data capable of resolving the diastereotopic protons characteristic of this chiral scaffold, the following protocol is mandatory.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard.
-
Reasoning: The trityl group is highly lipophilic.[1] DMSO-d₆ may cause solubility issues or line broadening due to viscosity. CDCl₃ provides the sharpest resolution for the aromatic region.[1]
-
Neutralization:[1] Ensure CDCl₃ is neutralized (passed through basic alumina) to prevent acid-catalyzed detritylation during acquisition.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Warning: Over-concentration leads to stacking interactions between the trityl rings, causing significant chemical shift drifts.[1]
-
Acquisition Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended to resolve the aromatic envelope).
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Relaxation Delay (D1): Set to
2.0 seconds. The quaternary carbons of the trityl group affect the relaxation rates of adjacent protons; sufficient D1 ensures accurate integration of the aromatic region (target integral ~18H total).[1]
Part 2: Spectral Assignment & Analysis[1]
The 1H NMR spectrum of (R)-5-Bromo-1-methyl-2-tritylisoindoline is defined by three distinct regions.
Region A: The Chiral Aliphatic Zone (0.5 – 5.0 ppm)
This region confirms the core isoindoline structure and the "R" configuration's impact on symmetry.[1]
| Proton | Type | Approx. Shift (δ) | Multiplicity | Coupling (J) | Diagnostic Value |
| C1-Me | Methyl | 0.8 – 1.2 ppm | Doublet (d) | ~6.5 Hz | Shielding Effect: The bulky Trityl group often shields this methyl, pushing it upfield compared to the free amine (~1.4 ppm). |
| C3-Hᵃ | Methylene | 3.6 – 3.9 ppm | Doublet (d) | ~12-14 Hz | Diastereotopicity: Due to the C1 chiral center, the C3 protons are chemically non-equivalent (AB system).[1] |
| C3-Hᵇ | Methylene | 4.1 – 4.4 ppm | Doublet (d) | ~12-14 Hz | Roofing Effect: Look for strong roofing (slanting) towards the partner doublet, confirming they are geminal.[1] |
| C1-H | Methine | 3.8 – 4.2 ppm | Quartet (q) | ~6.5 Hz | Confirms the 1-substituted isoindoline core. Overlaps are common here. |
Region B: The Aromatic Envelope (6.8 – 7.6 ppm)
The trityl group dominates this region, often obscuring the isoindoline protons.[1]
-
Trityl Signal: A massive multiplet integrating to 15 protons centered around 7.1–7.4 ppm.[1]
-
Isoindoline Signals (3H):
-
H4 (per-position): Often a doublet (d) slightly downfield due to deshielding by the bromine and lack of steric crowding.[1]
-
H6 (meta to Br): Doublet of doublets (dd).
-
Note: If the trityl signal obscures these, use 2D COSY to identify the coupling network of the 3 aromatic protons distinct from the mono-substituted trityl rings.[1]
-
Part 3: Comparative Analysis (The "Guide")
This section compares the target molecule against its immediate precursor (Free Amine) and a common byproduct (Isoindolinone) to guide synthetic decision-making.[1]
Scenario 1: Monitoring Deprotection (Target vs. Free Amine)
Objective: Confirm removal of the Trityl group.
| Feature | (R)-5-Bromo-1-methyl-2-tritylisoindoline (Target) | (R)-5-Bromo-1-methylisoindoline (Free Amine) | Interpretation |
| Aromatic Integral | ~18H (15 Trityl + 3 Core) | 3H (Core only) | Primary Indicator: Loss of 15H signal confirms deprotection. |
| N-H Signal | Absent | Broad singlet (~2.0-3.0 ppm) | Appearance of exchangeable proton. |
| C1-Methyl Shift | Shielded (0.8–1.2 ppm) | Deshielded (~1.4–1.5 ppm) | Loss of Trityl steric shielding cone causes downfield shift.[1] |
| C3 Methylene | Distinct AB System (Rigid) | Collapsed/Broadened | Free amine allows faster ring inversion/flexibility.[1] |
Scenario 2: Monitoring Reduction (Target vs. Isoindolinone)
Objective: Confirm the carbonyl reduction (if synthesizing from lactam).
| Feature | Target (Isoindoline) | Alternative (Isoindolinone) | Interpretation |
| C3 Protons | 2H (Methylene AB System) | Absent (Carbonyl C=O) | Critical Check: If C3 protons are missing, reduction failed.[1] |
| C1-H Shift | ~4.0 ppm | ~4.5 - 5.0 ppm | Alpha-to-carbonyl protons are significantly deshielded. |
Part 4: Visualization of Structural Logic[1]
The following diagram illustrates the decision logic for validating the structure based on the NMR data described above.
Caption: Logical workflow for the structural verification of trityl-protected chiral isoindolines via 1H NMR.
Part 5: Troubleshooting & Artifacts
-
Broadening of Signals:
-
Cause: Restricted rotation of the Trityl group or N-inversion.
-
Solution: Run the NMR at elevated temperature (e.g., 50°C) to coalesce rotamers, sharpening the C3 methylene signals.[1]
-
-
Water Peak Interference:
-
"Ghost" Peaks:
References
-
BenchChem. (2025).[1] A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from [1]
-
Royal Society of Chemistry. (2024).[1] Synthesis and NMR Characterization of Chiral Isoindoline Derivatives. RSC Advances. Retrieved from [1]
-
MDPI. (2023).[1] N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. Retrieved from [1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [1]
Sources
Strategic Selection: Trityl vs. Boc Protecting Groups for Chiral Isoindolines
Topic: Comparing Trityl vs. Boc Protecting Groups for Chiral Isoindolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Offense" vs. "Defense" Decision Matrix
In the synthesis of chiral isoindolines—a privileged scaffold in medicinal chemistry (e.g., lenalidomide analogs, asymmetric catalysts)—the choice between tert-Butyloxycarbonyl (Boc) and Trityl (Trt) is rarely a matter of preference. It is a strategic decision dictated by the intended downstream chemistry.
-
Choose Boc (The "Offense" Strategy): When you need to functionalize the isoindoline scaffold, particularly at the C1 position. The Boc group actively participates in lithiation chemistry via the Complex Induced Proximity Effect (CIPE).
-
Choose Trityl (The "Defense" Strategy): When you need to preserve existing chirality or block the nitrogen from interference. Its massive steric bulk acts as a shield, and its ultra-mild deprotection conditions prevent acid-catalyzed racemization of sensitive benzylic centers.
Mechanistic Comparison: Sterics vs. Electronics
The fundamental difference lies in how these groups interact with the isoindoline core.
| Feature | N-Boc (tert-Butyloxycarbonyl) | N-Trityl (Triphenylmethyl) |
| Electronic Effect | Electron-withdrawing (Carbamate). Reduces N-basicity significantly. | Electron-neutral/slightly withdrawing (Steric bulk dominates). |
| Steric Profile | Moderate. Allows approach of reagents to C1. | Massive. Forms a "propeller" shape that shields the N and proximal carbons. |
| Lithiation Role | Directing Group. Carbonyl oxygen coordinates Li+, directing deprotonation to C1 (syn-lithiation). | Blocking Group. Steric bulk prevents base approach to C1; prevents N-coordination. |
| Acid Stability | Moderate. Stable to dilute acid; cleaved by strong acid (TFA, HCl). | Low. Cleaved by very mild acid (AcOH, dilute TFA, Lewis acids). |
| Base Stability | High. Stable to LiOH, NaOH, strong bases (n-BuLi). | High. Stable to bases and nucleophiles.[1] |
Visualization: Lithiation Pathways
The following diagram illustrates why Boc is superior for functionalization while Trityl acts as a block.
Figure 1: Mechanistic divergence during lithiation. Boc facilitates C1-functionalization via coordination; Trityl sterically precludes it.
Performance Analysis: Functionalization & Stability
A. Lithiation and C1-Functionalization
This is the primary differentiator.
-
Boc: The carbonyl oxygen of the Boc group coordinates with alkyllithiums (like s-BuLi or n-BuLi), bringing the base into close proximity with the pro-S proton at the C1 position. This Complex Induced Proximity Effect (CIPE) allows for highly regio- and enantioselective deprotonation (when using chiral ligands like sparteine).
-
Trityl: The trityl group lacks a coordinating carbonyl and its phenyl rings create a steric wall. Attempts to lithiate N-trityl isoindolines at C1 typically fail or result in non-selective decomposition. Use Trityl only if you intend to functionalize the aromatic ring (positions 4-7) and want to ensure the nitrogen remains inert.
B. Deprotection and Racemization Risk
Chiral 1-substituted isoindolines are benzylic amines. They are prone to racemization via:
-
Oxidation: Formation of an iminium species.[2]
-
Acid-Catalyzed S_N1: Protonation of a leaving group (or the amine itself in reversible equilibria) leading to a planar benzylic carbocation.
-
Boc Risks: Removal requires strong acid (e.g., TFA/DCM 1:1 or 4M HCl). If the C1 substituent is electron-donating (e.g., p-methoxybenzyl), the resulting benzylic cation is stabilized, significantly increasing the risk of racemization during deprotection.
-
Trityl Advantage: Trityl can be removed under extremely mild conditions (e.g., 1% TFA, acetic acid, or even silica gel in some cases). This avoids the harsh acidic environment that promotes benzylic cation formation, preserving the enantiomeric excess (ee) of sensitive substrates.
C. Purification (The "Grease" Factor)
-
Trityl: The three phenyl rings add significant lipophilicity. N-Trityl isoindolines often move to the solvent front in EtOAc/Hexane systems, making them exceptionally easy to separate from polar byproducts or unreacted starting materials via flash chromatography.
-
Boc: Adds moderate lipophilicity but often co-elutes with other organic impurities.
Experimental Protocols
Protocol A: C1-Lithiation of N-Boc Isoindoline (The "Offense")
Validates: CIPE-directed functionalization.
Reagents: N-Boc-isoindoline (1.0 eq), s-BuLi (1.3 eq), TMEDA (1.3 eq), Electrophile (e.g., MeI, 1.5 eq), Anhydrous THF.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-isoindoline and TMEDA in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature control is essential to prevent Boc migration or decomposition.
-
Lithiation: Dropwise add s-BuLi (1.3 M in cyclohexane) over 10 minutes. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.
-
Incubation: Stir at -78 °C for 45–60 minutes.
-
Trapping: Add the electrophile (dissolved in THF if solid) dropwise.
-
Warm-up: Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Quench with sat. NH₄Cl solution. Extract with EtOAc.
Protocol B: Mild Deprotection of N-Trityl Isoindoline (The "Defense")
Validates: Preservation of sensitive chiral centers.
Reagents: N-Trityl-1-substituted-isoindoline, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS) or MeOH, DCM.
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Scavenger: Add TIPS (2.0 eq) or MeOH (10% v/v). Note: The trityl cation formed is stable and reversible; scavengers prevent it from re-attaching.
-
Acidification: Add TFA dropwise to reach a concentration of 1% to 5% v/v (monitor by TLC).
-
Contrast: Boc would require 20-50% TFA.
-
-
Reaction: Stir at room temperature. Reaction is usually complete within 15–30 minutes.
-
Visual Cue: The solution may turn yellow (trityl cation), which fades if MeOH is used as a trap (forming Trt-OMe).
-
-
Workup: Quench with sat. NaHCO₃. The free amine is released. Extract with DCM.
-
Result: High recovery of enantiopurity due to avoidance of strong acid.
-
Decision Support: Workflow Diagram
Use this workflow to determine the correct protecting group for your specific isoindoline campaign.
Figure 2: Decision tree for selecting protecting groups based on synthetic requirements.
References
-
Behloul, C. et al. (2005). Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization. PubMed. Link
-
Campbell, A. D. et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Link
-
Gawley, R. E. et al. (2005). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses. Link
-
BenchChem Technical Support. (2025). Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides. BenchChem. Link
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-Synthesis.com. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: (R)-5-Bromo-1-methyl-2-tritylisoindoline
[1][2]
Executive Summary & Immediate Directives
Status: Hazardous Chemical Waste (Halogenated / Irritant) Immediate Action: Segregate from acidic waste streams immediately.[1] Waste Stream Classification: Halogenated Organic Solid (or Liquid if dissolved).[1][2]
(R)-5-Bromo-1-methyl-2-tritylisoindoline presents a dual-hazard profile for disposal: the bromine substituent mandates classification as halogenated waste (requiring specific incineration protocols), while the trityl (triphenylmethyl) protecting group introduces significant acid-lability and lipophilicity.[1][2]
Core Safety Directive: Do not dispose of this compound in standard aqueous waste or non-halogenated organic solvents.[1][2] The trityl group's instability in acidic environments can lead to uncontrolled deprotection, precipitation of insoluble trityl alcohol, and potential clogging of waste lines.[1][3]
Chemical Profile & Hazard Logic
To understand the disposal protocol, one must understand the molecular behaviors that dictate it.[1]
| Molecular Feature | Chemical Behavior | Disposal Consequence |
| Bromine Substituent | Halogenated organic | Mandatory: Must enter "Halogenated Waste" stream.[1][2] EPA regulations (40 CFR) restrict land disposal; requires high-temp incineration to prevent dioxin/furan formation.[1][2] |
| Trityl Group | Acid-labile protecting group | Critical: Must be kept at neutral or basic pH.[1][2] Contact with acidic waste (pH < 5) causes cleavage, releasing the free amine and precipitating trityl alcohol. |
| Isoindoline Core | Nitrogen heterocycle | Toxicity: Treat as potentially bioactive/toxic.[1] Standard "P-List" or "U-List" precautions apply if not specifically characterized. |
| Physical State | Solid (typically) | Containment: Dust generation is the primary exposure vector.[1][2] Use antistatic weighing boats and liners.[1] |
Pre-Disposal Stabilization (Self-Validating System)[1][2]
A self-validating system in safety means the protocol includes a check-step that physically prevents failure.[1][2] For this compound, the failure mode is accidental deprotection.[1]
The pH Validation Step
Before adding (R)-5-Bromo-1-methyl-2-tritylisoindoline solutions to a waste container, you must validate the waste stream compatibility.[1][2]
-
Check existing waste container pH: Dip a pH strip into the destination carboy.[1][2]
-
Validation Rule:
-
Corrective Action: If only acidic waste streams are available, you must neutralize the compound solution with a dilute base (e.g., Sodium Bicarbonate) before disposal, or start a new, dedicated "Halogenated - Neutral/Basic" waste stream.[1][3]
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Most Common)
Used for expired shelf stock, contaminated weighing papers, or solid spill cleanup.[1][3]
-
PPE Selection: Nitrile gloves (double-gloved recommended due to trityl lipophilicity), lab coat, and safety glasses.[1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated satellite accumulation bag.[1][2]
-
Labeling:
-
Segregation: Store in the "Solid Waste" secondary containment bin. Do not mix with oxidizers.[1][2]
Scenario B: Liquid Waste (Solutions)
Used for mother liquors or reaction mixtures.[1][2]
-
Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate) is compatible with the "Halogenated Waste" carboy.[1]
-
The pH Check: Perform the pH Validation Step (Section 3).
-
Transfer: Funnel liquid into the Halogenated Organic Waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute often legally mandates the entire volume be treated as halogenated waste depending on concentration thresholds (check local EHS rules).[1][3] Best Practice: Default to Halogenated Waste to ensure compliance.
-
-
Rinse: Rinse glassware with a small amount of Dichloromethane (DCM) or Acetone and add to the same waste container.[1][2]
Visual Decision Workflow
The following diagram outlines the logical decision process for disposing of this compound.
Figure 1: Decision tree for the disposal of (R)-5-Bromo-1-methyl-2-tritylisoindoline, emphasizing the critical pH check for liquid waste streams.
Spill Response & Emergency Procedures
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If dust is visible, clear the immediate area.[1][2]
-
PPE Upgrade: Wear a P100 particulate respirator if cleaning powder.[1][2]
-
Solvent Selection:
-
Decontamination: After the bulk solid is removed with solvent, wash the surface with a detergent solution (soap and water) to emulsify any residues.[1][2]
-
Disposal of Cleanup Materials: All solvent-soaked rags go into Solid Hazardous Waste (do not trash).[1][2]
Regulatory Compliance & References
Compliance is grounded in the "Cradle-to-Grave" management of hazardous waste as mandated by the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Halogenated Designation: Under 40 CFR 268 (Land Disposal Restrictions), halogenated organic compounds (HOCs) generally require incineration as a specified treatment method.[1][2] Segregating this brominated compound ensures your facility meets these incineration requirements.
-
Waste Codes: While this specific intermediate may not have a unique "U" or "P" list code, it falls under general Hazardous Waste characteristics. If dissolved in spent halogenated solvents (e.g., DCM), the mixture adopts the F002 code.[1][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Land Disposal Restrictions (LDR) for Solvents and Dioxins.[1][2] 40 CFR Part 268.[1][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link][2][5]
Sources
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- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of (R)-5-Bromo-1-methyl-2-tritylisoindoline
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. (R)-5-Bromo-1-methyl-2-tritylisoindoline, a halogenated organic compound, represents a class of molecules that, while integral to scientific advancement, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[3][4]
-
Toxicity: While the specific toxicity is uncharacterized, similar brominated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the laboratory environment itself should be engineered for safety.
-
Chemical Fume Hood: All handling of (R)-5-Bromo-1-methyl-2-tritylisoindoline, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[1][6] This is critical to prevent the inhalation of any potential vapors or dust.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[1][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed in the immediate work area.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[6][8] | Protects against splashes and airborne particles from entering the eyes and face. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Prevents skin contact with the chemical. Gloves should be inspected for integrity before each use. |
| Body | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[10] |
| Respiratory | A NIOSH-approved respirator may be necessary for certain operations.[9] | Required if there is a risk of generating dust or aerosols that cannot be controlled by the fume hood. |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a standardized protocol is essential for minimizing risk. The following workflow illustrates the key steps for safely handling (R)-5-Bromo-1-methyl-2-tritylisoindoline.
Caption: Workflow for the safe handling of (R)-5-Bromo-1-methyl-2-tritylisoindoline.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12][13][14] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.[12][13]
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for all waste generated.[11][12] The containers should be kept closed except when adding waste.[11]
-
Labeling: All waste containers must be accurately labeled with their contents.[11] Do not use abbreviations or chemical formulas.
-
Solid Waste: Contaminated solid waste, such as gloves, filter paper, and disposable labware, should be collected in a designated hazardous solid waste container.[1]
-
Aqueous Waste: Aqueous solutions containing the compound should be treated as hazardous waste and collected in a separate, appropriately labeled container.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle (R)-5-Bromo-1-methyl-2-tritylisoindoline, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Environment, Health and Safety. 7.2 Organic Solvents.
- Hazardous Waste Segregation.
- Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
- Scribd. (2013). Standard Operating Procedure: Bromine.
- Albert Kerbl GmbH. Protective Equipment.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI AMERICA. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2014). SAFETY DATA SHEET.
- Bromine Safety & Standard Operating Procedures. (n.d.).
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- ChemicalBook. (2026). 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.
- SAFETY DATA SHEET. (2025).
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
Sources
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- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 14. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
